5-Hete methyl ester

Description

Context of Eicosanoid Research

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. wikipedia.org These molecules are pivotal in a wide array of physiological and pathological processes, including inflammation, immune responses, fever, pain perception, blood pressure regulation, and cell growth. wikipedia.orgresearchgate.net The primary pathways for eicosanoid biosynthesis involve enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Within this broad category, Hydroxyeicosatetraenoic acids (HETEs) represent a significant family of arachidonic acid metabolites. nih.gov The synthesis of HETEs is carried out by various enzymes that are widely distributed in different tissues, and these compounds play a crucial role in regulating immune and homeostatic processes. nih.gov HETEs can exhibit both pro-inflammatory and anti-inflammatory properties, making their role in biology complex and of great interest to researchers. nih.gov

One of the key HETEs is 5-Hydroxyeicosatetraenoic acid (5-HETE), which is formed from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) enzyme. wikipedia.orgmdpi.com First identified in the 1970s, 5-HETE is recognized as an important intermediate in the biosynthesis of other biologically active compounds, including the leukotrienes. mdpi.comdrugfuture.com

In the context of biochemical analysis, fatty acids and their derivatives are often converted into fatty acid methyl esters (FAMEs). creative-proteomics.com This chemical modification, typically achieved through a process called transesterification, is a standard procedure for preparing samples for analytical techniques like gas chromatography. creative-proteomics.comnih.govnih.gov The conversion to a methyl ester enhances the stability and volatility of the compound, facilitating its separation and quantification. vulcanchem.comahajournals.org

Significance of 5-Hydroxyeicosatetraenoic Acid Methyl Ester as a Research Tool and Metabolite Precursor

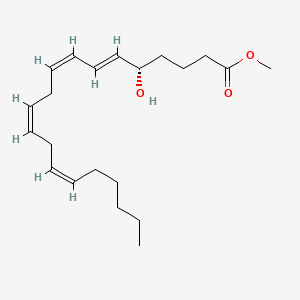

5-Hydroxyeicosatetraenoic acid methyl ester (5-HETE methyl ester) is the methyl ester derivative of 5-HETE. caymanchem.com It is characterized by a 20-carbon polyunsaturated fatty acid backbone with a hydroxyl group at the fifth carbon and a methyl ester at the carboxyl terminus. vulcanchem.com This modification offers enhanced stability for experimental handling compared to its free acid form. vulcanchem.com Due to this stability, this compound is widely utilized as a stable analog in eicosanoid research, enabling the study of processes like leukotriene biosynthesis and receptor interactions with reduced degradation of the molecule. vulcanchem.com It is also supplied as a standard for analytical purposes. caymanchem.com

A significant area of research involving this compound is the study of enzyme kinetics and substrate specificity. For instance, research on the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which oxidizes 5-HETE to the potent chemoattractant 5-oxo-ETE, has utilized this compound. nih.govresearchgate.netresearchgate.net Studies demonstrated that a free carboxyl group is a structural requirement for a substrate to be metabolized by 5-HEDH. nih.gov When this compound was used as a substrate, its metabolism was complicated by the presence of the ester group, indicating that hydrolysis to the free acid was a necessary preceding step for oxidation to occur. nih.govresearchgate.netresearchgate.net This finding underscores the utility of the methyl ester form in elucidating enzymatic mechanisms.

As 5-HETE is the direct precursor to 5-oxo-ETE, this compound functions as a stable precursor in experimental systems. wikipedia.orgmdpi.comresearchgate.net Research has also indicated that this compound itself can act as a potent chemoattractant for human neutrophils and eosinophils, with activity comparable to its parent compound, 5-HETE. vulcanchem.com Furthermore, it has been shown to modulate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating lipid metabolism and inflammation. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C21H34O3 | vulcanchem.comcaymanchem.comscbt.com |

| Molecular Weight | 334.5 g/mol | caymanchem.comscbt.com |

| Appearance | Colorless to pale yellow oil | vulcanchem.com |

| Formal Name | (±)5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester | caymanchem.comscbt.com |

| CAS Number | 70968-99-9 | caymanchem.com |

| Solubility | Soluble in polar organic solvents like ethanol (B145695), methanol (B129727), and chloroform. Limited solubility in aqueous solutions. | vulcanchem.com |

| Stability | ≥ 2 years (when stored properly) | caymanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

78037-99-7 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1 |

InChI Key |

RWLSHOXCJVZJMD-KPMWKZHNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches

Total Organic Synthesis of 5-Hydroxyeicosatetraenoic Acid Precursors

The generation of 5-HETE begins with the enzymatic oxidation of arachidonic acid by 5-lipoxygenase (5-LO), which forms 5-hydroperoxyeicosatetraenoic acid (5-HPETE). ontosight.aireactome.org This intermediate is then subsequently reduced to 5-HETE. ontosight.aireactome.org The total organic synthesis of 5-HETE and its precursors is a critical process for producing these compounds in a controlled laboratory setting, allowing for detailed study of their biological functions. nih.govdrugfuture.com

The synthesis of 5-HETE often involves multi-step processes that allow for the precise placement of the hydroxyl group and the specific configuration of the double bonds. One notable approach involves the use of soybean lipoxygenase to introduce a hydroperoxy group onto arachidonic acid, which is then reduced to the corresponding alcohol. nih.gov While this enzymatic approach is effective, chemical synthesis routes offer greater control over the stereochemistry of the final product. drugfuture.com

Methyl Esterification Procedures for 5-Hydroxyeicosatetraenoic Acid

To enhance the stability of 5-HETE for research purposes, it is often converted to its methyl ester form. vulcanchem.com This derivatization is typically achieved through esterification of the carboxylic acid group.

Diazomethane-Based Esterification

A common and efficient method for the methyl esterification of 5-HETE involves the use of diazomethane (B1218177) (CH₂N₂). semanticscholar.orgcloudfront.netnih.gov This reagent readily reacts with carboxylic acids to form methyl esters under mild conditions. researchgate.net The reaction is typically carried out in an ethereal solution at room temperature. semanticscholar.org For example, treating 5-HETE with an ethereal solution of diazomethane for a short period, such as 15 minutes, effectively yields 5-HETE methyl ester. semanticscholar.org This method is favored for its high yield and the ease of removing byproducts. Following the reaction, the resulting this compound can be purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov In some cases, trimethylsilyldiazomethane (B103560) is used as a safer alternative to diazomethane, reacting nearly quantitatively with carboxylic acids in a mixture of toluene (B28343) and methanol (B129727). researchgate.net

Stereoisomeric Resolution and Preparation

5-HETE exists as two enantiomers, (5S)-HETE and (5R)-HETE, which can exhibit different biological activities. Therefore, the separation and preparation of individual stereoisomers are crucial for understanding their specific roles.

Chiral Phase High-Performance Liquid Chromatography for Enantiomeric Separation

Chiral phase high-performance liquid chromatography (HPLC) is a powerful technique for separating the enantiomers of this compound. nih.govcapes.gov.br This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.org

One approach involves derivatizing the racemic HETE methyl esters with a chiral reagent, such as benzoyl or naphthoyl chloride, to form diastereomeric esters. capes.gov.brnih.gov These derivatives can then be separated on a chiral stationary phase column, for instance, one containing (R)-(-)-N-3,5-dinitrobenzoyl-α-phenylglycine. capes.gov.brnih.gov This method has been shown to achieve complete separation of the enantiomers. capes.gov.brnih.gov

Alternatively, direct separation of the underivatized HETE enantiomers can be performed. A study utilized a Chiral-Pak AD-RH analytical column with a gradient elution system to resolve the R- and S-enantiomers of various HETEs, including 5-HETE. nih.gov

Table 1: HPLC Conditions for Chiral Separation of HETE Enantiomers

| Parameter | Condition |

| Column | Chiral-Pak AD-RH (2.1 × 150 mm, 5 μm) nih.gov |

| Column Temperature | 40°C nih.gov |

| Mobile Phase A | 95% H₂O, 5% ACN, 0.025% formic acid nih.gov |

| Mobile Phase B | 5% H₂O, 95% ACN, 0.025% formic acid nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Gradient | Linear gradient from 50% B to 100% B nih.gov |

Stability Considerations of Derivatized Forms in Research

The methyl ester form of 5-HETE offers enhanced stability compared to its free acid counterpart, making it a preferred standard for research. caymanchem.com When stored as a solution in ethanol (B145695) at -20°C, this compound is reported to be stable for at least two years. caymanchem.comcaymanchem.com The methyl ester group provides resistance to enzymatic hydrolysis by esterases, which can prolong its bioavailability in experimental settings compared to 5-HETE.

However, it is important to consider the potential for hydrolysis back to the free acid. Studies have shown that when this compound is incubated with cell microsomes, it can be hydrolyzed by esterases, leading to the formation of free 5-HETE, which can then be further metabolized. nih.gov Therefore, while the derivatized form is more stable for storage and initial handling, its metabolic fate within a biological system should be carefully considered during experimental design.

Analytical Techniques for Research Characterization and Quantification

Chromatographic Separations

Chromatographic methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. For 5-HETE methyl ester, the choice of chromatographic technique and specific conditions depends on the research objective, whether it is for purification, stereoisomer analysis, or quantitative measurement.

HPLC is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and versatility. Different HPLC modes, including reversed-phase, normal-phase, and chiral phase, are utilized to address specific analytical challenges.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the analysis and purification of HETE derivatives, including this compound. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column.

Research applications often involve the purification of this compound from reaction mixtures or biological extracts. For instance, after synthesis, the aromatic ester derivatives of racemic HETE methyl esters can be purified by reversed-phase HPLC before subsequent chiral chromatography. nih.gov In metabolic studies, RP-HPLC is used to separate various HETE isomers and other lipoxygenase products. For example, the analysis of autoxidation products of 5S-HETE involves separation on a C18 column using a gradient of acetonitrile (B52724) in aqueous acetic acid. nih.gov

Detailed analytical methods have been established for the quantification of the free acid, 5-HETE, in tissues, which are directly applicable to its methyl ester derivative with minor modifications. A common mobile phase consists of a mixture of methanol (B129727), ammonium (B1175870) acetate (B1210297), and acetic acid, providing a robust method for quantification with UV detection. nih.gov The elution order in RP-HPLC is generally opposite to that of normal-phase HPLC, with more polar compounds eluting earlier. libretexts.org

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | Methanol:10 mM Ammonium Acetate:1 M Acetic Acid (70:30:0.1, v/v/v) | 1.0 mL/min | UV (240 nm) | Quantification of 5-HETE in tissues | nih.gov |

| Waters Symmetry C18 (4.6 x 250 mm) | Gradient of 20% to 70% Acetonitrile in 0.01% aqueous Acetic Acid | 1.0 mL/min | Not Specified | Analysis of 5S-HETE autoxidation products | nih.gov |

| Not Specified | Methanol/Water/Acetic Acid (770:230:1, by vol.) | Not Specified | UV (235 nm) | Separation of HETE reaction products | researchgate.net |

Normal-phase or straight-phase high-performance liquid chromatography (NP-HPLC or SP-HPLC) utilizes a polar stationary phase, such as silica, and a nonpolar mobile phase. This technique is particularly effective for separating nonpolar compounds and isomers that are difficult to resolve by reversed-phase methods.

In the context of this compound, NP-HPLC is primarily used for purification and isomer separation. For example, this compound can be purified on an Econosil Silica column with a mobile phase of hexane-isopropanol (100:5, v/v). nih.gov This method effectively separates this compound from other reaction byproducts. NP-HPLC is also adept at separating positional isomers of HETEs, which may co-elute in reversed-phase systems. researchgate.net The choice of solvent, such as hexane (B92381) modified with a small amount of a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is critical for achieving the desired separation. nih.govnih.gov

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| Alltech Econosil Silica (10 x 250 mm) | Hexane-Isopropanol (100:5, v/v) | 4 mL/min | UV (250 nm) | Purification of this compound | nih.gov |

| Silica Gel (10 µm) | Hexane-Ethanol (95:5) | Not Specified | UV (254 nm) | Analysis of a thiophene (B33073) carboxylic acid methyl ester | nih.gov |

| Kromasil-100SI (250 x 2 mm, 5 µm) | Hexane/Isopropyl alcohol/Acetic acid (96.9/3/0.1) | 0.3 mL/min | MS/MS | Analysis of hydroxy fatty acids | nih.gov |

The biological activity of 5-HETE is highly dependent on its stereochemistry (S or R configuration at carbon 5). Chiral phase HPLC is the definitive method for separating and quantifying the enantiomers of 5-HETE and its methyl ester. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A common approach involves using columns with chiral selectors linked to a support matrix like cellulose (B213188) or amylose. nih.gov For instance, 5S-HETE methyl ester can be resolved from 5R-HETE methyl ester using a Chiralpak AD column with a mobile phase of hexane-methanol (100:2, v/v). nih.gov In this specific separation, the R enantiomer elutes before the S enantiomer. nih.gov

To enhance separation, derivatization of the hydroxyl group is often employed. Racemic HETE methyl esters can be reacted with benzoyl chloride or naphthoyl chloride. nih.gov While the underivatized enantiomers may only be partially resolved, their aromatic ester derivatives can be completely separated on a chiral stationary phase like (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine. nih.gov Following separation, the chiral HETEs can be recovered by hydrolysis of the derivative. nih.gov

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| Chiralpak AD (10 x 250 mm) | Hexane-Methanol (100:2, v/v) | 3 mL/min | UV (250 nm) | Resolution of 5S- and 5R-HETE methyl ester | nih.gov |

| (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine | Not Specified | Not Specified | Not Specified | Separation of benzoyl/naphthoyl derivatives of HETE methyl ester enantiomers | nih.gov |

| Reprosil Chiral AM | Hexane/Ethanol/Acetic acid (95/5/0.01) or Hexane/Methanol/Acetic acid (95/5/0.01) | 0.15-0.2 mL/min | MS | Steric analysis of hydroxyoctadecenoic acid methyl esters | nih.gov |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the sensitive and specific quantification of HETEs. Due to the low volatility of this compound, derivatization is required prior to GC analysis. gcms.cz This process converts the analyte into a more volatile and thermally stable compound. gcms.cz

A common derivatization strategy involves a two-step process. First, the carboxylic acid group (if analyzing the free acid) is esterified, for instance, to a pentafluorobenzyl (PFB) ester. The remaining hydroxyl group is then converted to a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization allows for analysis on a capillary GC column, which is essential for resolving complex mixtures of fatty acid methyl esters. restek.com The use of short capillary columns can help circumvent problems associated with thermal degradation of these sensitive molecules. nih.gov

GC-MS analysis, especially using negative ion chemical ionization, provides excellent sensitivity. This method can detect quantities of 5-HETE in the picogram range, making it suitable for analyzing trace amounts in biological fluids. nih.gov

Thin-layer chromatography is a simple, cost-effective, and versatile technique often used for the purification and preliminary analysis of lipids, including this compound. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their polarity. rockefeller.edu

TLC is frequently employed as a purification step. For example, after derivatization of 5-HETE to its PFB ester for GC-MS analysis, TLC can be used to purify the derivative and separate it from the corresponding 12- and 15-HETE PFB esters. nih.gov This preliminary separation reduces the complexity of the mixture introduced into the GC-MS system, improving the accuracy of quantification. TLC can also be used to monitor the progress of chemical reactions, such as the synthesis or derivatization of this compound, and to assess the purity of a sample by detecting the presence of extra spots. researchgate.netnews-medical.net

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific analysis of this compound. Coupled with chromatographic separation techniques, MS allows for detailed structural elucidation and precise quantification of this lipid mediator in complex biological matrices. The choice of ionization and analysis method is critical and depends on the specific research question and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, chemical derivatization is a necessary prerequisite to increase volatility and thermal stability, making them suitable for GC analysis. restek.comntnu.nonih.gov GC-MS offers high chromatographic resolution, which is essential for separating 5-HETE from its isomers. nih.gov The coupling of GC with MS provides a powerful tool for both qualitative and quantitative analysis of 5-lipoxygenase metabolites of arachidonic acid. nih.gov

Electron Ionization (EI) is a classic and widely utilized ionization technique in GC-MS. jeol.com In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and a series of characteristic fragment ions. jeol.comresearcher.life This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for compound identification.

While EI is a powerful tool, it is considered a "hard" ionization method, meaning it can cause extensive fragmentation. jeol.com For some molecules, particularly polyunsaturated compounds, this can lead to a low abundance or even complete absence of the molecular ion in the mass spectrum, which can complicate molecular weight determination. jeol.comnih.gov High-resolution EI-MS can provide highly accurate mass measurements of fragment ions, aiding in the determination of their elemental composition. researcher.life

Negative Ion Chemical Ionization (NICI) is a "softer" ionization technique that offers significantly enhanced sensitivity for the analysis of electrophilic compounds, such as derivatized fatty acids. nih.govnih.gov When analyzing 5-HETE that has been converted to its pentafluorobenzyl (PFB) ester derivative, NICI results in the abundant formation of a carboxylate anion ([M-PFB]⁻) with minimal subsequent fragmentation. nih.govnih.gov This is due to the process of dissociative electron capture by the electron-capturing PFB group. mdpi.com

This technique is exceptionally sensitive, with detection limits for 5-HETE reported to be as low as 40 picograms. nih.gov The generation of a stable and intense carboxylate anion makes NICI particularly well-suited for selective ion monitoring (SIM), a quantitative technique that focuses the mass spectrometer on a few specific ions, thereby increasing sensitivity and specificity. nih.gov

To analyze this compound by GC-MS, the hydroxyl group must be derivatized to increase volatility and reduce polarity. restek.comyoutube.com Trimethylsilylation is a common derivatization technique where active hydrogens on hydroxyl, carboxyl, or amine groups are replaced by a trimethylsilyl (TMS) group. restek.comyoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com

The formation of the trimethylsilyl ether derivative of this compound prevents unwanted interactions with the GC column and allows the compound to vaporize at lower temperatures without thermal degradation. nih.govyoutube.com This derivatization step is crucial for achieving good chromatographic peak shape and obtaining reproducible results in the GC-MS analysis of hydroxyeicosatetraenoic acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry has become a predominant technique for the analysis of eicosanoids, including 5-HETE, directly from biological fluids. semanticscholar.org It circumvents the need for derivatization required for GC-MS, as it analyzes compounds in the liquid phase. semanticscholar.org LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex biological mixtures. semanticscholar.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile molecules like eicosanoids. nih.gov It generates gas-phase ions directly from a liquid solution with minimal fragmentation, which is advantageous for preserving the molecular ion and simplifying spectra. nih.govuni-goettingen.de ESI can be operated in both positive and negative ion modes. researchgate.net

For the analysis of 5-HETE, ESI is typically performed in the negative ion mode, where it readily forms the [M-H]⁻ pseudomolecular ion. researchgate.net This allows for highly sensitive and selective quantification. The efficiency of the ESI process can be influenced by various factors, including solvent composition and the polarity of the analyte. nih.gov Coupling ESI with tandem mass spectrometry (MS/MS) allows for fragmentation of the selected precursor ion, providing structural information and enhancing specificity for quantitative analysis. researchgate.net

Data Tables

Table 1: Comparison of Mass Spectrometry Ionization Techniques for 5-HETE Analysis

| Technique | Ionization Principle | Fragmentation | Key Advantage for 5-HETE Analysis | Typical Application |

| Electron Ionization (EI) | High-energy electron bombardment | Extensive ("Hard") | Provides characteristic fragmentation patterns for library matching. | GC-MS |

| Negative Ion Chemical Ionization (NICI) | Electron capture by an electrophilic derivative | Minimal ("Soft") | High sensitivity and formation of a stable carboxylate anion. nih.govnih.gov | GC-MS |

| Electrospray Ionization (ESI) | Formation of ions from charged droplets | Minimal ("Soft") | Analyzes non-volatile compounds directly from liquid phase without derivatization. nih.gov | LC-MS |

Table 2: Derivatization for GC-MS Analysis of 5-HETE

| Derivatization Step | Reagent Example | Purpose | Resulting Group |

| Esterification | Methanol/BF₃ | Converts carboxylic acid to methyl ester. | -COOCH₃ |

| Silylation | MSTFA | Converts hydroxyl group to a silyl (B83357) ether. youtube.com | -O-Si(CH₃)₃ |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique well-suited for the analysis of moderately polar and thermally stable compounds like this compound. In APCI, the analyte solution is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized through reactions with reagent ions formed from the solvent vapor via a corona discharge. This process typically results in the formation of protonated molecules, [M+H]⁺, providing clear molecular weight information with minimal fragmentation.

For fatty acid methyl esters, including this compound, APCI-MS analysis often reveals an intense [M+H]⁺ ion. In some cases, a radical molecular ion, M•⁺, may also be observed. A characteristic neutral loss that can occur during the APCI process for methyl esters is the loss of methanol (CH₃OH), resulting in a fragment ion of [M+H-32]⁺. This soft ionization method is particularly advantageous when coupled with liquid chromatography (LC), allowing for the separation of this compound from other lipid species prior to its sensitive detection and quantification by the mass spectrometer.

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 335.5 |

| M•⁺ | Radical molecular ion | 334.5 |

| [M+H-H₂O]⁺ | Loss of water from the hydroxyl group | 317.5 |

| [M+H-CH₃OH]⁺ | Neutral loss of methanol from the ester | 303.5 |

Fragmentation Patterns for Identification

In mass spectrometry, particularly with harder ionization techniques like electron ionization (EI) used in gas chromatography-mass spectrometry (GC-MS), this compound undergoes characteristic fragmentation, providing a structural fingerprint for its identification. Prior to GC-MS analysis, the hydroxyl group of this compound is often derivatized, for instance, by conversion to a trimethylsilyl (TMS) ether, to increase its volatility and thermal stability.

The fragmentation of the TMS-derivatized this compound is predictable and informative. Alpha-cleavage adjacent to the TMS ether at C-5 is a dominant fragmentation pathway. This cleavage results in the formation of characteristic ions that are indicative of the position of the original hydroxyl group. Other common fragmentation patterns for fatty acid methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, producing an [M-31]⁺ ion, and the McLafferty rearrangement, which can yield a characteristic ion at m/z 74 for methyl esters with a gamma-hydrogen.

| m/z | Proposed Fragment Structure/Origin |

|---|---|

| [M]⁺ | Molecular ion of TMS-derivatized this compound (m/z 406.7) |

| [M-15]⁺ | Loss of a methyl group (CH₃) from a TMS group |

| [M-31]⁺ | Loss of a methoxy group (OCH₃) from the ester |

| Specific fragment from cleavage at C5-C6 | Ion containing the TMS ether group, indicative of the hydroxyl position |

| 73 | Trimethylsilyl cation [(CH₃)₃Si]⁺ |

| 74 | McLafferty rearrangement ion (for the methyl ester) |

Immunochemical Assays

Radioimmunoassay (RIA) for Quantification

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique that can be adapted for the quantification of 5-HETE or its methyl ester in biological samples. microbenotes.comwikipedia.org The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) to a limited number of specific antibody binding sites. uomus.edu.iq

In a typical RIA for 5-HETE, a known quantity of radiolabeled 5-HETE (e.g., tritiated [³H] or iodine-125 (B85253) [¹²⁵I] labeled) is mixed with a specific anti-5-HETE antibody. microbenotes.comwikipedia.org When a sample containing unlabeled 5-HETE is introduced, it competes with the radiolabeled 5-HETE for binding to the antibody. After an incubation period to reach equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a scintillation counter or a gamma counter. microbenotes.com The concentration of 5-HETE in the sample is inversely proportional to the measured radioactivity and is determined by comparing the results to a standard curve generated with known concentrations of unlabeled 5-HETE.

| Component | Function | Example |

|---|---|---|

| Antibody | Specifically binds to 5-HETE | Rabbit anti-5-HETE polyclonal antibody |

| Radiolabeled Antigen (Tracer) | Competes with the sample antigen for antibody binding | [³H]-5-HETE or ¹²⁵I-labeled 5-HETE analog |

| Standard | Unlabeled 5-HETE of known concentrations for generating a standard curve | Purified 5-HETE or this compound |

| Separation Reagent | Separates antibody-bound from free antigen | Secondary antibody (e.g., anti-rabbit IgG) or charcoal suspension |

Spectroscopic Methods

Ultraviolet (UV) Detection in Chromatography

Ultraviolet (UV) spectroscopy is a valuable tool for the detection of this compound, particularly when coupled with high-performance liquid chromatography (HPLC). The presence of a conjugated diene system in the 5-HETE molecule (at C-6 and C-8) results in a characteristic UV absorbance maximum. For 5-HETE and its methyl ester, this maximum is typically observed at approximately 236 nm. caymanchem.com

In an HPLC-UV setup, the sample is first separated on a chromatographic column (often a reversed-phase C18 column). As the eluent passes through the UV detector, the absorbance at a specific wavelength is monitored. By setting the detector to 236 nm, this compound can be selectively detected and quantified with high sensitivity and specificity, even in complex biological matrices. caymanchem.com For fatty acid methyl esters that lack a conjugated diene or other strong chromophore, a lower UV wavelength, such as 205 nm, is often used for detection, though with less specificity. scielo.br

| Compound | Chromophore | Typical Detection Wavelength (nm) |

|---|---|---|

| This compound | Conjugated diene | ~236 |

| Saturated Fatty Acid Methyl Esters | Ester carbonyl | ~205 |

| Polyunsaturated Fatty Acid Methyl Esters (non-conjugated) | Isolated double bonds, ester carbonyl | ~205 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons. The olefinic protons of the four double bonds would appear in the downfield region, typically between 5.0 and 6.5 ppm. The proton on the carbon bearing the hydroxyl group (H-5) would likely resonate around 4.0 ppm. The singlet for the methyl ester protons (-OCH₃) is expected to be a sharp peak at approximately 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the ester carbonyl and the terminal methyl group of the fatty acid chain would also have characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group would be observed in the highly deshielded region, around 174 ppm. The sp² hybridized carbons of the double bonds would resonate between 120 and 140 ppm. The carbon attached to the hydroxyl group (C-5) would appear around 70 ppm, and the methyl carbon of the ester group would be found at approximately 51 ppm. The remaining sp³ hybridized carbons of the alkyl chain would produce signals in the upfield region of the spectrum.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester -OCH₃ | ~3.6-3.7 (singlet) | ~51 |

| Ester C=O | - | ~174 |

| CH-OH (C-5) | ~4.0 (multiplet) | ~70 |

| Olefinic C=C-H | ~5.0-6.5 (multiplets) | ~120-140 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

| Alkyl -CH₂- | ~1.2-2.8 (multiplets) | ~22-35 |

Enzymatic Biotransformations and Metabolic Pathways in Research Models

Metabolism by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is a key microsomal enzyme responsible for the conversion of 5-HETE to its corresponding keto analog, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govnih.govresearchgate.net This conversion is a critical step in the generation of a potent inflammatory mediator. wikipedia.org

Kinetic studies have demonstrated that 5-HEDH exhibits a high degree of substrate specificity. The enzyme preferentially metabolizes eicosanoids that possess a hydroxyl group in the S configuration at the 5-position, followed by a trans double bond at the 6-position. nih.govresearchgate.net While 5-HETE is considered the optimal substrate for 5-HEDH, the enzyme can also oxidize other 5(S)-hydroxyl-6-trans unsaturated fatty acids, albeit with somewhat lower efficiency. wikipedia.orgresearchgate.net These include 5(S)-hydroxy-eicosapentaenoic acid and 5(S),15(S)-dihydroxyeicosatetraenoic acid. wikipedia.org

Key structural requirements for efficient metabolism by 5-HEDH include:

A 5S-hydroxyl group. nih.govnih.gov

An adjacent 6-trans double bond. nih.govnih.gov

A hydrophobic alkyl moiety at the ω-end of the molecule. nih.govnih.gov

A fatty acid chain length of at least 16 carbons. nih.gov

Conversely, the enzyme shows little to no activity with positional isomers of HETE or the 5R-HETE stereoisomer. nih.govnih.gov

Table 1: Substrate Specificity of 5-HEDH

| Substrate | Relative Metabolism Rate | Reference |

|---|---|---|

| 5-HETE | Best substrate | nih.govresearchgate.net |

| 5h-20:5 | Good substrate (~80% of 5-HETE) | nih.gov |

| Δ6,8,11-5h-20:3 | Good substrate (~80% of 5-HETE) | nih.gov |

| Δ6,8,14-5h-20:3 | Moderate substrate (~55% of 5-HETE) | nih.gov |

| Δ6,8 5-hydroxy-dienoic acids (C16-C20) | Moderate substrates (~40-50% of 5-HETE) | nih.gov |

| 5-HETE methyl ester | Poor substrate | nih.govnih.govresearchgate.net |

A critical structural feature for a substrate to be effectively metabolized by 5-HEDH is the presence of a free carboxyl group. nih.govnih.gov Research has shown that this compound, in which the carboxyl group is esterified, is a poor substrate for 5-HEDH. nih.govnih.govresearchgate.net This finding underscores the importance of the free carboxyl group for the interaction between the substrate and the active site of the enzyme. nih.govresearcher.life The requirement for a free carboxyl group suggests that it is a key determinant for substrate binding and subsequent oxidation by 5-HEDH. nih.gov

The interpretation of metabolic studies involving this compound can be complicated by the presence of esterase activity in certain cellular preparations. nih.govresearchgate.net For instance, in microsomes from U937 cells, which exhibit high esterase activity, this compound can be hydrolyzed to release free 5-HETE. nih.govresearchgate.netresearchgate.net This newly formed 5-HETE can then be oxidized by 5-HEDH to produce 5-oxo-ETE. nih.govresearchgate.net This indirect pathway can lead to the detection of 5-oxo-ETE, which might be erroneously attributed to the direct metabolism of this compound. nih.govresearchgate.net In contrast, neutrophil microsomes have been shown to have relatively low 5-HETE-Me esterase activity, making them a more suitable system for studying the direct metabolism of this substrate. researchgate.net Studies using neutrophil microsomes confirmed that this compound is indeed a very poor substrate for 5-HEDH, with only about 4% conversion to 5-oxo-ETE methyl ester after 60 minutes, compared to approximately 60% conversion of free 5-HETE to 5-oxo-ETE. researchgate.net

The enzymatic activity of 5-HEDH is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). nih.govnih.govresearchgate.netnih.govnih.gov The intracellular ratio of NADP+ to its reduced form, NADPH, is a critical limiting factor in the synthesis of 5-oxo-ETE. nih.govnih.gov In resting cells, the concentration of NADP+ is typically low, which limits the conversion of 5-HETE to 5-oxo-ETE. nih.govresearchgate.net However, under conditions of oxidative stress or upon activation of the respiratory burst in phagocytic cells, intracellular NADP+ levels increase, leading to a significant stimulation of 5-oxo-ETE synthesis. nih.govnih.govnih.govresearchgate.net 5-HEDH displays a remarkable preference for NADP+ over NAD+, with a reported 10,000-fold higher selectivity for the former. nih.gov

The primary product of the 5-HEDH-catalyzed oxidation of 5-HETE is 5-oxo-ETE. nih.govnih.govresearchgate.netnih.govmdpi.com This conversion is a pivotal step, as 5-oxo-ETE is a significantly more potent biological agent than its precursor, 5-HETE. wikipedia.org The formation of 5-oxo-ETE is thus tightly regulated by the substrate specificity of 5-HEDH and the availability of the cofactor NADP+. nih.govnih.gov While this compound is a poor direct precursor, its hydrolysis by esterases can contribute to the pool of free 5-HETE available for conversion to 5-oxo-ETE in certain cellular environments. nih.govresearchgate.net

Interactions with Lipoxygenase Pathways

The 5-lipoxygenase (5-LOX) pathway is responsible for the initial synthesis of 5-HETE from arachidonic acid. nih.govnih.govmdpi.com 5-LOX first converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then rapidly reduced to 5-HETE. nih.govmdpi.com This 5-HETE can then serve as the substrate for 5-HEDH to produce 5-oxo-ETE. mdpi.com

Studies have also investigated the regulatory interactions between various lipoxygenase metabolites. For instance, it has been observed that different hydroxyeicosatetraenoic acids (HETEs) can inhibit various lipoxygenase activities. nih.gov Specifically, 15-HETE was found to be a potent inhibitor of 5-lipoxygenase. nih.gov Interestingly, the methyl ester derivative of 15-HETE showed comparable inhibitory activity to 15-HETE itself, suggesting that for this particular interaction, the free carboxyl group may not be as critical as it is for 5-HEDH activity. nih.gov

Modulation of 15-Lipoxygenase Activity

Research has demonstrated that this compound can influence the activity of 15-lipoxygenase (15-LOX). In studies using human neutrophils, this compound was found to be equipotent to its parent compound, 5-HETE, in stimulating 15-LOX activity. semanticscholar.org This stimulation results in the enhanced formation of [3H]-15-HETE from [3H]arachidonic acid. semanticscholar.org The stimulatory effect of 5-HETE and its analogs, including the methyl ester, suggests a specific interaction with the enzyme or its cellular environment, leading to increased catalytic activity. semanticscholar.org Other 5-hydroxyeicosanoids, such as leukotriene B4, also exhibit a similar capacity to stimulate 15-LOX. semanticscholar.org

Non-enhancement of 5-Lipoxygenase Activity

In contrast to its effect on 15-LOX, this compound does not appear to enhance the activity of 5-lipoxygenase (5-LOX). semanticscholar.org Studies on PT-18 mast/basophil cells indicated that while 15-HETE and its acetate (B1210297) derivative were potent stimulators of 5-LOX, 1this compound was ineffective over the tested concentration range. nih.gov This suggests that a free carboxyl group on the HETE molecule is a crucial structural requirement for the activation of the 5-lipoxygenase in this cell line. nih.gov Furthermore, in human neutrophils, while 5-HETE itself can stimulate 5-LOX activity, its methyl ester, along with other 5-hydroxyeicosanoids, selectively activates the 15-lipoxygenase pathway without a corresponding significant increase in 5-LOX metabolites. semanticscholar.org

Cellular Incorporation and Lipid Esterification

Integration into Phospholipids (B1166683) and Other Cellular Lipids

5-HETE and its derivatives, including the methyl ester, are known to be incorporated into cellular lipids. researchgate.netcloudfront.net In human neutrophils, newly synthesized 5-HETE is esterified into phospholipids and triglycerides. cloudfront.net Studies have shown that after neutrophils are labeled with [14C]arachidonic acid and stimulated, the resulting [14C]5-HETE is incorporated into these lipid fractions. cloudfront.net Similarly, in macrophages, 5-HETE is incorporated into neutral lipids, phosphatidylcholine, and phosphatidylinositol. nih.gov While direct studies on the incorporation of exogenously added this compound into phospholipids are limited, the general behavior of HETEs suggests that after potential hydrolysis to the free acid, it can be integrated into membrane lipids. semanticscholar.org The process of transesterification is often used to analyze the fatty acid composition of phospholipids, which would convert any incorporated HETE into its methyl ester form for detection. semanticscholar.org

ω-Oxidation Pathways and Metabolite Formation

A primary metabolic route for 5-HETE is ω-oxidation. nih.gov In human neutrophils, this process is catalyzed by the enzyme CYP4F3 (leukotriene B4 20-hydroxylase), leading to the formation of 5,20-diHETE. nih.gov This pathway is a major competing route for the metabolism of 5-HETE alongside its conversion to 5-oxo-ETE. nih.gov While the direct ω-oxidation of this compound has not been extensively detailed, the metabolism of its parent compound provides insight into its likely metabolic fate. The presence of a free carboxyl group is a requirement for metabolism by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), the enzyme that converts 5-HETE to 5-oxo-ETE. nih.govnih.gov Studies have shown that this compound is a poor substrate for 5-HEDH. nih.govnih.gov However, cellular esterases can hydrolyze this compound to free 5-HETE, which can then be oxidized to 5-oxo-ETE. researchgate.net This subsequent metabolite, 5-oxo-ETE, can also undergo ω-oxidation to form 5-oxo-20-HETE. nih.gov

| Research Model | Finding | Reference |

| Human Neutrophils | This compound stimulates 15-lipoxygenase activity. | semanticscholar.org |

| PT-18 Mast/Basophil Cells | 1this compound is ineffective in stimulating 5-lipoxygenase activity. | nih.gov |

| Human Neutrophils | 5-HETE is incorporated into phospholipids and triglycerides. | cloudfront.net |

| Human Neutrophils | 5-HETE is metabolized via ω-oxidation to 5,20-diHETE. | nih.gov |

| U937 Cell Microsomes | This compound is a poor substrate for 5-HEDH, but can be hydrolyzed to 5-HETE, which is then oxidized. | researchgate.net |

Mechanistic Investigations and Cellular Responses in Experimental Systems

Signaling Pathway Modulations

The transformation of 5-HETE methyl ester into biologically active lipids is a critical step that initiates its influence on intracellular signaling cascades. This conversion process and the subsequent activation of pathways by its metabolites are central to its function.

This compound functions as a prodrug, requiring enzymatic modification to exert its effects. Its primary metabolic pathway involves two key steps:

Hydrolysis to 5-HETE: The initial and rate-limiting step is the hydrolysis of the methyl ester group by cellular esterases to yield free 5-hydroxyeicosatetraenoic acid (5-HETE). Studies using microsomes from the monocytic U937 cell line, which exhibit high esterase activity, have demonstrated this conversion. nih.govresearchgate.net This hydrolysis is crucial, as the methyl ester form is a very poor substrate for the subsequent enzymatic step. researchgate.netresearchgate.net

Oxidation to 5-oxo-ETE: The resulting 5-HETE is then oxidized to form 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a highly potent bioactive lipid. wikipedia.org This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP⁺-dependent enzyme. karger.comnih.gov The enzyme is highly selective for 5S-HETE and is found in a wide array of cells, including inflammatory, epithelial, and endothelial cells. nih.govresearchgate.net

The conversion to 5-oxo-ETE is significantly enhanced under conditions of oxidative stress or during the respiratory burst in phagocytes, which increases the intracellular levels of the necessary cofactor NADP⁺. karger.comresearchgate.netnih.gov

The primary metabolite, 5-oxo-ETE, mediates its potent biological effects by activating a specific, high-affinity G-protein coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1). nih.govnih.govthemedicalbiochemistrypage.org

Receptor Coupling: The OXER1 receptor is coupled to the Gi/o family of G-proteins. karger.comnih.govwikipedia.org The binding of 5-oxo-ETE to OXER1 triggers the dissociation of the G-protein complex into its Gαi and Gβγ subunits. wikipedia.org

Downstream Signaling: The dissociated Gβγ subunit is primarily responsible for activating subsequent intracellular signaling pathways. wikipedia.orgmdpi.com These pathways include:

Calcium Mobilization: A rapid increase in intracellular calcium concentration is one of the hallmark responses to 5-oxo-ETE stimulation in granulocytes. karger.comcaymanchem.com

MAPK Pathway Activation: 5-oxo-ETE activates the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 MAPK, in cells like neutrophils. wikipedia.orgcaymanchem.com

Actin Polymerization: The compound induces changes in the actin cytoskeleton, leading to cellular shape changes necessary for migration. karger.commdpi.com

This signaling cascade ultimately translates into specific functional responses in various target cells, particularly those involved in inflammation.

Studies in Cellular Models

The effects of this compound's metabolic product, 5-oxo-ETE, have been extensively studied in various cellular models, revealing its role as a potent modulator of immune and inflammatory cell function.

Phagocytic cells are primary targets for 5-oxo-ETE. The OXER1 receptor is highly expressed in these cells, with expression levels generally following the order of eosinophils > neutrophils > monocytes. nih.govnih.gov

Neutrophils: 5-oxo-ETE is a chemoattractant for human neutrophils, stimulating directional migration. nih.govnih.govwikipedia.org It also triggers a rise in cytosolic calcium levels with an EC50 value of 2 nM and activates the MAPK pathway. caymanchem.com Interestingly, while 5-oxo-ETE is the active metabolite, studies have shown that this compound can act as a selective competitive inhibitor of chemotactic responses to 5-HETE, suggesting it can interact with a 5-HETE receptor before being metabolized. nih.gov However, neutrophil microsomes show very little esterase activity and are inefficient at converting this compound to its active form. researchgate.net

Eosinophils: 5-oxo-ETE is an exceptionally potent chemoattractant and activator for eosinophils, often considered its primary target cell. nih.govwikipedia.org It is more potent than other 5-lipoxygenase products in inducing eosinophil migration. nih.gov

Monocytes: Monocytes also respond to 5-oxo-ETE with chemotaxis and express the OXER1 receptor. karger.comnih.govmdpi.com The activation of these cells contributes to the inflammatory cascade. Increased levels of 5-HETE and its methyl ester have been observed in co-cultures of HIV-infected monocytes and astroglia. semanticscholar.orggoogle.com

| Cell Type | Observed Response | Key Findings | References |

|---|---|---|---|

| Neutrophils | Chemotaxis, Calcium Mobilization, MAPK Activation | Potent chemoattractant; EC50 for Ca2+ increase is ~2 nM. | nih.govnih.govwikipedia.orgcaymanchem.com |

| Eosinophils | Potent Chemotaxis, Actin Polymerization | Considered the primary target cell for 5-oxo-ETE. | nih.govnih.govwikipedia.org |

| Monocytes | Chemotaxis, Cytokine Production | Express OXER1 and migrate in response to 5-oxo-ETE. | karger.comnih.govmdpi.com |

The human monocytic cell line U937 has been a valuable in vitro model for studying the metabolism of this compound.

High Esterase Activity: A key characteristic of U937 cells is their high level of intracellular esterase activity. This allows for the efficient hydrolysis of this compound to free 5-HETE. nih.govresearchgate.net

Metabolic Studies: Due to this property, U937 cells have been used to investigate the subsequent oxidation of the liberated 5-HETE to 5-oxo-ETE by the enzyme 5-HEDH. nih.govnih.gov Studies with microsomal fractions from PMA-differentiated U937 cells have been instrumental in characterizing the kinetics and regulation of 5-HEDH. nih.gov For example, research has shown how the ratio of the cofactors NADP⁺ to NADPH critically regulates the enzyme's activity, favoring 5-oxo-ETE formation when NADP⁺ levels are high. nih.gov

Epithelial and endothelial cells are not merely passive barriers but active participants in inflammatory signaling, partly through their ability to metabolize lipid mediators.

Enzyme Expression: Both epithelial and endothelial cells express high levels of 5-HEDH, the enzyme that synthesizes 5-oxo-ETE from 5-HETE. nih.gov

Transcellular Biosynthesis: This expression allows them to participate in transcellular biosynthesis. They can take up 5-HETE released by adjacent inflammatory cells (like neutrophils) and convert it into the more potent 5-oxo-ETE, thereby amplifying the local inflammatory signal. nih.gov

Receptor Binding and Adhesion: Studies have shown specific, dose-related binding of free 5-HETE to human umbilical vein endothelial cells (HUVECs). nih.gov However, the methyl ester of another fatty acid, arachidonic acid, was found to have no inhibitory activity on the expression of endothelial adhesion molecules, suggesting that the free carboxyl group is necessary for certain biological effects and that esterified forms may be inactive in this context. ahajournals.org

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 5-hydroxy-6,8,11,14-eicosatetraenoic acid methyl ester |

| 5-HETE | 5-hydroxyeicosatetraenoic acid |

| 5-oxo-ETE | 5-oxo-6,8,11,14-eicosatetraenoic acid |

| 5-HpETE | 5-hydroperoxyeicosatetraenoic acid |

| LTB4 | Leukotriene B4 |

| NADP⁺ | Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (oxidized) |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced) |

| PMA | Phorbol 12-myristate 13-acetate |

| Arachidonic Acid | (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoic acid |

Tumor Cell Lines (e.g., Prostate Cancer Cells)

The role of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of the 5-lipoxygenase (5-LOX) pathway, has been investigated in various cancer cell lines, particularly in prostate cancer. While direct studies on this compound are less common, research on its parent compound, 5-HETE, provides significant insights into its potential mechanistic roles. 5-HETE has been shown to stimulate the proliferation of prostate cancer cell lines such as PC3 and LNCaP. nih.gov This proliferative effect is believed to be mediated through the 5-LOX pathway, as inhibitors of this pathway can block the growth stimulation induced by arachidonic acid, the precursor of 5-HETE. aacrjournals.org

In PC3 prostate cancer cells, 5-HETE and its oxidized form, 5-oxo-ETE, have been found to promote cell growth. aacrjournals.org Furthermore, these molecules can rescue prostate cancer cells from apoptosis induced by 5-LOX inhibitors, suggesting that they are endogenous regulators of tumor cell growth. nih.gov The conversion of 5-HETE to the more potent mitogen 5-oxo-ETE is carried out by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is expressed in various tumor cells, including prostate cancer cells. nih.govresearchgate.net Interestingly, this compound is considered a poor substrate for this enzyme, which implies that its direct conversion to the highly proliferative 5-oxo-ETE is limited. nih.gov

Studies have also indicated that 5-HETE can influence the expression of genes involved in androgen metabolism in prostate cancer cells. For instance, arachidonic acid and its metabolite 5-HETE have been shown to upregulate the expression of aldo-keto reductase family members AKR1C2 and AKR1C3, which are involved in the inactivation of potent androgens. nih.gov This suggests a complex interplay between the 5-LOX pathway and steroid hormone signaling in prostate cancer.

The table below summarizes the observed effects of 5-HETE in prostate cancer cell lines, which may be relevant for understanding the potential actions of its methyl ester derivative.

| Cell Line | Effect of 5-HETE/5-LOX Pathway | Research Finding |

| PC3 | Stimulates cell proliferation | 5-HETE and 5-oxo-ETE promote growth and can reverse growth inhibition caused by 5-LOX pathway inhibitors. aacrjournals.orgnih.gov |

| LNCaP | Stimulates cell proliferation | Arachidonic acid, the precursor to 5-HETE, promotes proliferation, an effect blocked by 5-LOX inhibitors. nih.gov |

| PC3 | Regulates apoptosis | 5-HETE and 5-oxo-ETE can prevent apoptosis induced by 5-LOX inhibitors. nih.gov |

| C4-2 | Influences androgen metabolism | Arachidonic acid, via 5-HETE, induces the expression of androgen-inactivating enzymes AKR1C2 and AKR1C3. nih.gov |

Nerve Cells/Synaptosomes in Invertebrate Systems

In the nervous system of the marine mollusk Aplysia californica, a model organism for neurobiological studies, metabolites of arachidonic acid, including 5-HETE, have been identified as potential second messengers in synaptic modulation. jneurosci.orgnih.gov Both 5-HETE and 12-HETE are produced in Aplysia neural components, including synaptosomes and identified nerve cell bodies. jneurosci.orgnih.gov

Research has demonstrated that the application of the neurotransmitter histamine (B1213489) can induce the formation and release of 5-HETE and 12-HETE in the cerebral ganglia of Aplysia. jneurosci.orgnih.gov This suggests that these lipoxygenase products may mediate some of the postsynaptic actions of histamine. Furthermore, intracellular stimulation of specific histaminergic neurons has been shown to elicit the release of these HETEs. jneurosci.orgnih.gov

While direct studies on this compound in this system are not extensively documented, the established role of 5-HETE as a signaling molecule within Aplysia neurons highlights the potential for its derivatives to influence neuronal function. The metabolism of arachidonic acid through the 5-lipoxygenase pathway appears to be an integral part of the biochemical machinery underlying synaptic transmission and modulation in this invertebrate model.

Investigations in Animal Models

Murine Models (e.g., inflammation models, gene knock-in mice)

In murine models of inflammation, the 5-lipoxygenase pathway and its products, including 5-HETE, are recognized as significant contributors to the inflammatory response. For instance, in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models, the levels of 5-HETE and leukotriene B4 (LTB4) are markedly increased. mdpi.com Inhibition of the 5-LOX pathway in these models has been shown to ameliorate colonic inflammation, suggesting a pro-inflammatory role for its metabolites. mdpi.com

Studies using gene knock-in mice have further elucidated the role of specific lipoxygenase enzymes. In a model of experimental colitis, analysis of colon tissue from Alox15b-knock-in mice revealed the presence of several HETE isomers, including 5-HETE, although it was detected at lower concentrations compared to 12-HETE and 15-HETE. mdpi.com Furthermore, in a mouse model of diabetic retinopathy, bone marrow cells from diabetic mice produced significantly more 5-HETE and LTB4 upon stimulation compared to cells from non-diabetic mice, indicating an enhanced inflammatory potential. nih.gov

While not directly focused on this compound, research on a diet-induced model of pulmonary hypertension in mice showed that a 15-HETE diet led to increased levels of 15-HETE, 12-HETE, and 5-HETE in the lungs. researchgate.net Interestingly, 1this compound, which is less readily metabolized, also induced pulmonary hypertension, suggesting that the HETE molecule itself, and not necessarily its metabolites, is primarily responsible for the observed effect. researchgate.net This finding could have implications for the biological activity of this compound.

The table below summarizes findings related to 5-HETE in various murine models.

| Murine Model | Key Findings Related to 5-HETE |

| DSS-Induced Colitis | Increased levels of 5-HETE and LTB4 in the colon. mdpi.com |

| Alox15b Knock-in (Colitis) | 5-HETE detected in inflamed colon tissue, though at lower levels than other HETEs. mdpi.com |

| Diabetic Retinopathy | Bone marrow cells from diabetic mice show increased production of 5-HETE and LTB4. nih.gov |

| 15-HETE Diet-Induced Pulmonary Hypertension | Increased levels of 5-HETE, 12-HETE, and 15-HETE in the lungs. researchgate.net |

Isolated Organ Perfusion Studies (e.g., rat lung)

Isolated perfused rat lung studies have provided valuable information on the pulmonary effects of 5-HETE. In these preparations, 5-HETE has been shown to induce pulmonary vasoconstriction and edema. nih.gov When injected into the pulmonary artery of isolated lungs perfused with a Ringer's-albumin solution, 5-HETE caused increases in pulmonary artery pressure, capillary pressure, and lung wet weight. nih.gov It also led to an increase in the capillary filtration coefficient, suggesting an increase in vascular permeability. nih.gov These effects were observed independently of blood-formed elements. nih.gov

Quantitative analysis of 5-HETE in the perfusate of isolated rat lungs has been developed as a method to assess the activation of the 5-lipoxygenase pathway during lung injury. nih.gov For example, a significant increase in 5-HETE was detected in the perfusate when lung injury was induced by glucose oxidase. nih.gov This stimulated production of 5-HETE could be reversed by an inhibitor of the 5-lipoxygenase pathway. nih.gov

While these studies primarily focus on 5-HETE, the findings on its potent vasoactive and edemagenic effects in the pulmonary vasculature are crucial for understanding the potential physiological roles of its derivatives like the methyl ester.

Studies in Invertebrate Nervous Systems (e.g., Aplysia)

The nervous system of the marine invertebrate Aplysia californica has been a valuable model for studying the role of arachidonic acid metabolites in neuronal signaling. Research has established that Aplysia neural tissue can metabolize arachidonic acid via the 5-lipoxygenase pathway to produce 5-HETE. jneurosci.orgnih.gov

Studies have shown that the release of 5-HETE, along with 12-HETE, can be triggered by the application of the neurotransmitter histamine and by the direct electrical stimulation of specific histaminergic neurons. jneurosci.orgnih.gov This suggests that 5-HETE may act as a second messenger, mediating the physiological effects of certain neurotransmitters. For instance, products of the lipoxygenase pathway are thought to be involved in the modulation of ion channels and synaptic transmission. annualreviews.orgnih.gov

While long-term sensitization in Aplysia involves changes in gene expression and protein synthesis, the arachidonic acid cascade, including the production of 5-HETE, is implicated in the short-term modulation of synaptic strength. researchgate.netyoutube.com The formation of 5-HETE within neurons and synaptosomes points to its localized role in regulating the excitability and communication of nerve cells in this invertebrate system. jneurosci.orgnih.gov

Research Applications and Conceptual Frameworks

Application as a Research Standard and Substrate Analog

5-HETE methyl ester is frequently utilized as a research standard in the field of lipidomics and eicosanoid research. caymanchem.comcaymanchem.comglpbio.com Its stability compared to the free acid makes it ideal for analytical purposes, particularly in chromatography and mass spectrometry. vulcanchem.comresearchgate.net For instance, it serves as a reference compound in liquid chromatography-mass spectrometry (LC-MS) for the quantification of 5-HETE in biological samples. vulcanchem.com The methyl ester form improves chromatographic properties and stability, which is crucial for accurate and reproducible measurements. researchgate.net

As a substrate analog, this compound is employed to investigate the enzymes involved in eicosanoid metabolism. nih.gov By mimicking the natural substrate, 5-HETE, it allows researchers to probe the active sites and mechanisms of enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.gov However, studies have shown that a free carboxyl group is a crucial requirement for efficient metabolism by 5-HEDH, making this compound a poor substrate for this particular enzyme. nih.govresearchgate.net This characteristic itself provides valuable information about the structural requirements for enzyme-substrate interactions.

Exploration of Structure-Activity Relationships in Eicosanoid Biology

The study of this compound contributes significantly to understanding the structure-activity relationships (SAR) of eicosanoids. By modifying the carboxyl group of 5-HETE to a methyl ester, researchers can assess the importance of this functional group for biological activity. semanticscholar.orgnih.gov

For example, research on the activation of the 5-lipoxygenase enzyme has shown that while 15-HETE and its acetate (B1210297) derivative are potent stimulators, 1this compound is ineffective. nih.gov This suggests that a free carboxyl group is essential for this particular biological activity. Similarly, in studies of neutrophil lipoxygenase stimulation, this compound was found to be equipotent to leukotriene B4 but less selective than 5,15-diHETE, highlighting the nuanced roles of different functional groups in modulating enzyme activity. semanticscholar.org

These SAR studies are fundamental in designing and developing new molecules with specific agonist or antagonist properties towards eicosanoid receptors and enzymes.

Development of Inhibitors and Modulators of Eicosanoid Metabolism

The insights gained from using this compound and other analogs in SAR studies are instrumental in the development of inhibitors and modulators of eicosanoid metabolism. While this compound itself is not a potent inhibitor of 5-HEDH, its use in comparative studies with other 5-HETE analogs has helped to identify the structural features necessary for inhibition. nih.govresearchgate.net

For instance, studies have shown that long-chain 5-hydroxy fatty acids can selectively inhibit 5-HEDH without affecting other enzymes in the eicosanoid pathway, such as 5-lipoxygenase or cyclooxygenase. nih.gov This knowledge, derived from experiments that included evaluating the metabolic fate of compounds like this compound, is crucial for developing targeted therapies for inflammatory diseases where specific eicosanoids are dysregulated. nih.gov The ultimate goal is to create compounds that can modulate the production of pro-inflammatory eicosanoids like 5-oxo-ETE, a potent chemoattractant for eosinophils and neutrophils. nih.govnih.gov

Investigation of Transcellular Biosynthesis Mechanisms

Transcellular biosynthesis is a critical process in eicosanoid biology where an intermediate produced by one cell is transferred to and metabolized by a second cell, leading to the formation of a novel bioactive lipid mediator. researchgate.netatsjournals.org While direct studies involving this compound in transcellular biosynthesis are not extensively documented, the understanding of 5-HETE metabolism is central to this field.

For example, 5-HETE produced by neutrophils can be taken up by other cells and converted to other bioactive molecules. researchgate.net The knowledge of how modifications, such as esterification to this compound, affect enzyme recognition and metabolism provides a framework for understanding the specificity and regulation of these transcellular pathways. nih.govnih.gov The discovery that aspirin (B1665792) can trigger the formation of 15-epi-lipoxins through a transcellular route involving acetylated COX-2 and 5-lipoxygenase highlights the complexity and importance of these intercellular metabolic interactions. atsjournals.orgpnas.org

Role in Lipidomics and Metabolomics Research

In the broader fields of lipidomics and metabolomics, this compound serves as an important analytical standard. bioscience.co.uk Lipidomics aims to quantify and identify the complete set of lipids in a biological system. Given the vast number and complexity of lipid species, the use of well-characterized standards is essential for accurate identification and quantification.

This compound is used to help create a "lipid map" and to validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govtheses.cz The derivatization of HETEs to their methyl esters can improve analytical performance by reducing the polarity of the molecule and improving its chromatographic behavior. researchgate.net This is particularly important in untargeted metabolomics studies where a broad range of metabolites are analyzed simultaneously. The presence and levels of 5-HETE and related metabolites can serve as biomarkers for various physiological and pathological states, including inflammation and diabetes. jst.go.jpresearchgate.netbiomolther.org

Future Directions and Outstanding Research Questions

Unraveling Complex Metabolic Interactions in Biological Systems

A primary research focus is to fully understand the metabolic pathway of 5-HETE methyl ester within a complex biological environment. The conversion of this esterified compound is critical to determining its ultimate biological impact.

Initial studies have shown that for 5-HETE to be metabolized by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to its product, 5-oxo-ETE, a free carboxyl group is required. nih.gov When researchers examined the metabolism of this compound in microsomes from monocytic U937 cells, they observed that only very small quantities of 5-oxo-ETE methyl ester were formed. nih.govresearchgate.net However, they detected substantial amounts of the unesterified forms, 5-HETE and 5-oxo-ETE. nih.govresearchgate.net This suggests that the primary metabolic route involves the hydrolysis of the methyl ester by cellular esterases, which liberates the free acid 5-HETE, allowing it to be subsequently oxidized by 5-HEDH. nih.govresearchgate.net

Outstanding questions remain regarding the specific esterases responsible for this hydrolysis in vivo. Identifying these enzymes and understanding their tissue distribution and regulation is a key future goal. Furthermore, the efficiency of this two-step conversion process in different cell types and under various physiological or pathological conditions is not well understood. Elucidating the kinetics and regulation of this metabolic pathway will be crucial for interpreting studies that use this compound as a research tool and for understanding its potential endogenous roles.

Identifying Novel Biological Functions in Model Systems

While some sources suggest that this compound has no distinct biological activity and primarily serves as a laboratory standard, other findings indicate it possesses significant biological functions, warranting further exploration. vulcanchem.comebiohippo.comcaymanchem.combioscience.co.uk Its structural similarity to 5-HETE, a known mediator in inflammation and immunity, provides a strong basis for investigating its own bioactivity. wikipedia.org

Research has demonstrated that this compound can act as a potent chemoattractant for human neutrophils and eosinophils, with an activity level comparable to its parent compound, 5-HETE. vulcanchem.com This suggests a potential role in initiating and modulating inflammatory and allergic responses. vulcanchem.comwikipedia.org Moreover, the compound has been found to interact with and modulate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor in lipid metabolism and inflammation. vulcanchem.com By binding to PPARγ, this compound can suppress the production of pro-inflammatory cytokines in macrophages, indicating a complex role that may involve both pro-inflammatory and inflammation-resolving activities. vulcanchem.com

Future research should focus on using various model systems to dissect these functions further. For instance, its role as a PPARγ agonist could be explored in models of metabolic disorders. vulcanchem.com Its chemoattractant properties make it a compound of interest in models of asthma, where eosinophils play a critical role. nih.govresearchgate.net The use of this compound as a stable analog in eicosanoid research will continue to be valuable for studying leukotriene biosynthesis and receptor interactions without the rapid degradation seen with the free acid. vulcanchem.com Identifying the full spectrum of its receptor targets and downstream signaling pathways in different cellular contexts remains a significant area for future discovery.

Advancements in Analytical Methodologies for Comprehensive Profiling

The accurate detection and quantification of this compound are essential for advancing research into its metabolism and function. The development of analytical methods has been driven by the need for high sensitivity, specificity, and the ability to perform comprehensive profiling of multiple lipid mediators simultaneously.

The conversion of hydroxy fatty acids like 5-HETE to their methyl ester derivatives is a common strategy to improve stability and chromatographic properties for analysis. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are central to its analysis. theses.cz Reverse-phase HPLC can be used for purification and analysis, while chiral chromatography, using columns like Chiralpak AD, is employed to separate its different stereoisomers. nih.govresearchgate.netsci-hub.se

Mass spectrometry methods have evolved to provide high sensitivity and specificity. In studies using liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy (LC/APCI-MS), a detection limit of 20 pg/µL was determined for this compound. researchgate.net Another approach, thermospray HPLC/MS, allows for the simultaneous monitoring of various arachidonic acid metabolites. nih.gov Post-column derivatization to form methyl esters in this system can increase the ion current by a factor of 3 to 6, enhancing detection sensitivity and adding specificity to the analysis. nih.gov

Future advancements will likely focus on improving high-throughput lipidomics platforms. These methodologies aim to provide a comprehensive snapshot of the eicosanoid profile in a biological sample. Enhancements in liquid chromatography for better separation of isomers and the use of more sensitive mass analyzers, such as triple-quadrupole (QqQ) instruments for multiple reaction monitoring (MRM), will allow for more reliable quantification. theses.cz The continued development of these advanced analytical tools is crucial for clarifying the subtle but potentially significant roles of this compound in complex biological systems.

Interactive Data Table: Summary of Analytical Methodologies

| Analytical Technique | Derivatization | Key Features | Reference(s) |

| RP-HPLC | To methyl ester for purification | Used for purification following synthesis. | nih.gov |

| LC/APCI-MS | To methyl ester for analysis | Improves stability and chromatographic properties; detection limit of 20 pg/µL reported. | researchgate.net |

| Thermospray HPLC/MS | Post-column to methyl ester | Increases ion current (sensitivity) by 3-6x; adds specificity. | nih.gov |

| Chiral HPLC | To methyl ester for analysis | Separates 5R and 5S enantiomers using a Chiralpak AD column. | researchgate.netsci-hub.se |

| HPLC-ESI-QqQ-MS | Not required (vs. GC-MS) | Considered superior to GC-based methods; allows for sensitive MRM analysis. | theses.cz |

Q & A

Basic Research Questions

Q. How is 5-HETE methyl ester synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis involves treating 5-HETE with diazomethane to form the methyl ester, followed by purification via reversed-phase HPLC (RP-HPLC) to isolate the product . Characterization employs RP-HPLC for purity assessment (using UV detection at 235 nm for conjugated dienes) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation. For GC-MS, derivatives such as methyl ester-trimethylsilyl ethers are prepared to enhance volatility and fragmentation pattern clarity .

Q. What analytical techniques are recommended to verify the purity and structure of this compound?

- Methodological Answer : Use RP-HPLC with a C18 column and methanol/water gradients to assess purity, ensuring baseline separation from hydrolysis byproducts like free 5-HETE . For structural validation, perform GC-MS analysis after derivatization (e.g., silylation). Key diagnostic ions include m/z 295 (M⁺-111) for 12-HETE methyl ester, which helps differentiate regioisomers .

Advanced Research Questions

Q. How can researchers mitigate esterase interference when studying this compound metabolism in cellular models?

- Methodological Answer : Pre-treat cell lysates with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) or use cell lines with low endogenous esterase activity (e.g., certain cancer models). Alternatively, synthesize deuterated methyl esters (e.g., CD₃-labeled) to track metabolic pathways without hydrolysis artifacts. Validate results using parallel experiments with free 5-HETE to distinguish enzymatic oxidation from non-specific hydrolysis .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodological Answer : Apply the Taguchi orthogonal array design to evaluate critical parameters (e.g., catalyst concentration, reaction temperature) with minimal experimental runs. For example, a three-level L9 orthogonal array can efficiently identify dominant factors (e.g., catalyst concentration contributes 77.6% variance in yield). Validate optimized conditions (e.g., 1.5 wt% KOH, 60°C) via ANOVA to ensure reproducibility .

Q. How does esterification of 5-HETE impact its biological activity compared to the free acid form?

- Methodological Answer : Methyl esterification reduces chemotactic potency by ~50% in neutrophil migration assays due to decreased cellular uptake. Activity restoration depends on intracellular esterase-mediated hydrolysis. To study this, compare responses to this compound with and without esterase inhibitors. Acetylated analogs (e.g., acetyl-5-HETE) retain partial activity without hydrolysis, suggesting esterase-resistant modifications enhance stability .

Q. What protocols ensure the stability of this compound during storage and experimental procedures?

- Methodological Answer : Store lyophilized this compound under anhydrous conditions at -20°C with argon purging to prevent oxidation. For in vitro studies, dissolve in aprotic solvents (e.g., DMSO) and avoid aqueous buffers unless hydrolysis is intended. Monitor integrity pre- and post-experiment via RP-HPLC to detect degradation .

Q. What structural modifications enhance this compound’s specificity as a substrate for 5-hydroxyeicosanoid dehydrogenase (5-HEDH)?

- Methodological Answer : Modify the hydroxyl group configuration (5S stereochemistry) and ensure a 6-trans double bond, as 5-HEDH rejects substrates with cis configurations (e.g., LTB4). Chain length adjustments (e.g., C18 analogs) or α-fluorination at the carboxylate can further reduce off-target metabolism. Validate substrate specificity using microsomal assays with NADP⁺ cofactor supplementation .

Notes on Experimental Reproducibility